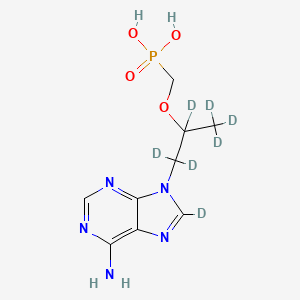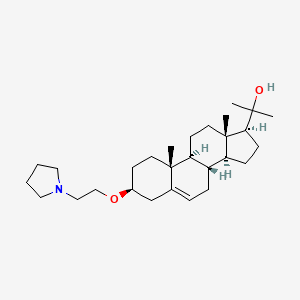
20-HC-Me-Pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-HC-Me-Pyrrolidine: is a potent inhibitor of Aster proteins, specifically targeting Aster-A, Aster-B, and Aster-C. It effectively blocks the ability of these proteins to bind and transfer cholesterol, thereby inhibiting the movement of low-density lipoprotein (LDL) cholesterol to the endoplasmic reticulum (ER) .
准备方法
The synthetic routes and reaction conditions for 20-HC-Me-Pyrrolidine involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the 20-HC-Me group. Industrial production methods often involve optimizing these reactions for higher yield and purity .
化学反应分析
20-HC-Me-Pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
20-HC-Me-Pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Aster proteins and their role in cholesterol metabolism.
Biology: Researchers use it to investigate the biological pathways involving cholesterol transport and its impact on cellular functions.
Medicine: It has potential therapeutic applications in treating diseases related to cholesterol metabolism, such as cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting cholesterol-related pathways
作用机制
The mechanism of action of 20-HC-Me-Pyrrolidine involves its potent inhibition of Aster proteins. By binding to these proteins, it prevents them from interacting with cholesterol, thereby blocking the transfer of cholesterol to the endoplasmic reticulum. This inhibition disrupts the normal cholesterol transport pathways, leading to reduced cholesterol levels in cells .
相似化合物的比较
20-HC-Me-Pyrrolidine is unique in its high specificity and potency towards Aster proteins. Similar compounds include:
Traxivitug: Another Aster protein inhibitor with different binding affinities.
BDC2.5 mimotope: A compound with similar inhibitory effects but different molecular targets.
Antitumor agent-67: A compound with broader biological activities, including Aster protein inhibition.
These compounds highlight the uniqueness of this compound in its specific targeting and inhibition of Aster proteins, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C28H47NO2 |
|---|---|
分子量 |
429.7 g/mol |
IUPAC 名称 |
2-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(2-pyrrolidin-1-ylethoxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propan-2-ol |
InChI |
InChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1 |
InChI 键 |
DKATTWHEAIAIAT-XMLICAENSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)OCCN5CCCC5)C |
规范 SMILES |
CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


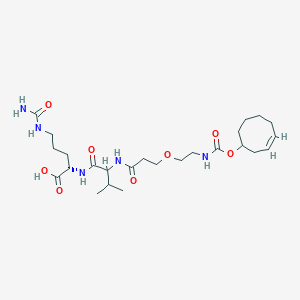
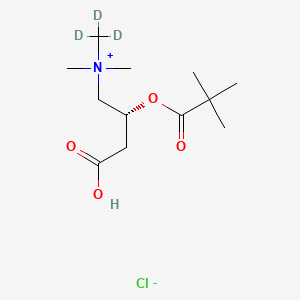

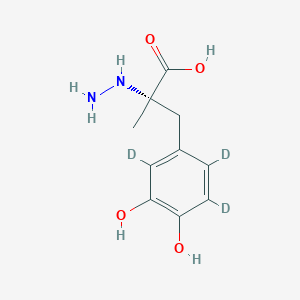
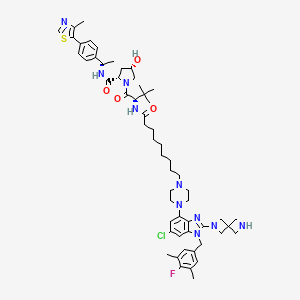

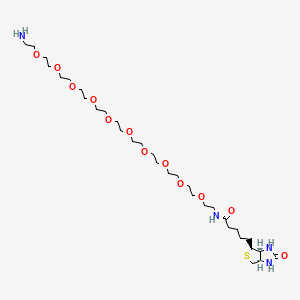
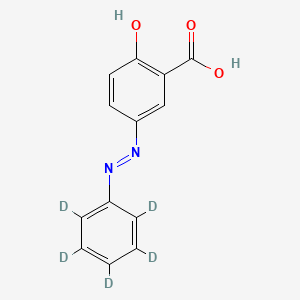
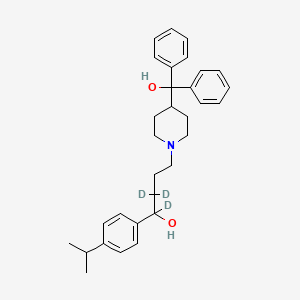
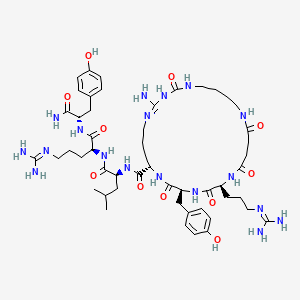
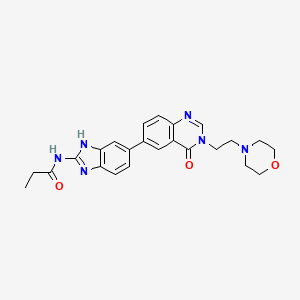
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
